molecular formula C8H5FO B2850049 6-Fluorobenzofuran CAS No. 24410-60-4

6-Fluorobenzofuran

Cat. No.: B2850049
CAS No.: 24410-60-4
M. Wt: 136.125
InChI Key: MUNCFYFZUDHPAG-UHFFFAOYSA-N
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Description

6-Fluorobenzofuran is a fluorinated derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring.

Mechanism of Action

Target of Action

6-Fluoro-1-benzofuran, a derivative of benzofuran, has been found to exhibit a wide range of therapeutic potentials, including antibacterial, antifungal, anti-inflammatory, analgesic, anti-depressant, anticonvulsant, anti-tumor, anti-HIV, anti-diabetic, anti-tuberculosis, and anti-oxidation . The primary targets of 6-Fluoro-1-benzofuran are likely to be the same as those of benzofuran derivatives, which include various enzymes, receptors, and proteins involved in these biological processes .

Mode of Action

It is known that benzofuran derivatives interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting protein function . The fluorine atom in 6-Fluoro-1-benzofuran may enhance these interactions due to its high electronegativity and small size, which can lead to stronger binding with the target and increased potency .

Biochemical Pathways

The biochemical pathways affected by 6-Fluoro-1-benzofuran are likely to be diverse, given the wide range of biological activities exhibited by benzofuran derivatives . These could include pathways involved in inflammation, pain perception, mood regulation, tumor growth, viral replication, glucose metabolism, and bacterial growth . The exact downstream effects would depend on the specific target and the biological context.

Pharmacokinetics

Benzofuran derivatives are generally known for their good bioavailability . The presence of a fluorine atom may further enhance the pharmacokinetic properties of 6-Fluoro-1-benzofuran, as fluorine is often used in drug design to improve stability, lipophilicity, and membrane permeability .

Result of Action

The molecular and cellular effects of 6-Fluoro-1-benzofuran’s action would depend on its specific targets and the biological context. For example, if it acts as an enzyme inhibitor, it could lead to a decrease in the production of certain metabolites. If it acts as a receptor antagonist, it could block the signaling pathways activated by the receptor .

Action Environment

The action, efficacy, and stability of 6-Fluoro-1-benzofuran could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that could interact with 6-Fluoro-1-benzofuran, and the specific characteristics of the target cells or tissues

Safety and Hazards

The safety information for 6-fluoro-1-benzofuran-5-carboxylic acid includes hazard statements H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran and its derivatives have emerged as important scaffolds with many biological properties . Furthermore, derivatives of benzofurans demonstrate a wide range of biological and pharmacological activities, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorobenzofuran typically involves the fluorination of benzofuran derivatives. One common method is the reaction of benzofuran with fluorinating agents such as cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite. These reactions often require specific conditions, such as elevated temperatures and the presence of catalysts, to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as the copper-catalyzed cyclization of substituted salicylaldehyde-derived Schiff bases with substituted alkenes. This method allows for the gram-scale synthesis of benzofuran derivatives with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Fluorobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluoro-substituted benzofuranones, fluoro-substituted benzofurans, and various substituted benzofuran derivatives .

Scientific Research Applications

6-Fluorobenzofuran has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Fluorobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position enhances its stability and reactivity compared to other fluorinated benzofurans .

Properties

IUPAC Name

6-fluoro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNCFYFZUDHPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(2,2-dibromoethenyl)-5-fluorophenol (580 mg, 1.96 mmol) in tetrahydrofuran (20 mL) was added CuI (30 mg, 0.16 mmol), K3PO4 (800 mg, 3.77 mmol) under nitrogen atmosphere. After stirring overnight at 80° C., the reaction mixture was dissolved in water (50 mL), extracted with dichloromethane (3×30 mL), dried over anhydrous magnesium sulfate and concentrated under reduced pressure to afford a residue, which was purified by a silica gel column with petroleum ether to afford 6-fluoro-1-benzofuran as a white solid (0.16 g, 38%).
Name
2-(2,2-dibromoethenyl)-5-fluorophenol
Quantity
580 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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